(1,1'-Biphenyl)-4-butanamide, 2',4'-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))-
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Overview
Description
(1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of biphenyl, butanamide, and difluoro groups, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- typically involves multi-step organic reactions. The process may include:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a boronic acid.
Introduction of Butanamide Group: The butanamide group can be introduced via an amide coupling reaction using appropriate amine and acid derivatives.
Addition of Difluoro Groups: The difluoro groups can be added through electrophilic fluorination reactions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying protein-ligand interactions.
Medicine
The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxamide: A simpler analog with similar structural features.
2,4-Difluorobiphenyl: A related compound with difluoro groups but lacking the butanamide moiety.
N-Phenylethylbiphenylamine: A compound with a similar amine group but different overall structure.
Uniqueness
The uniqueness of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
161692-87-1 |
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Molecular Formula |
C25H23F2NO2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C25H23F2NO2/c1-16(25(30)28-17(2)18-6-4-3-5-7-18)14-24(29)20-10-8-19(9-11-20)22-13-12-21(26)15-23(22)27/h3-13,15-17H,14H2,1-2H3,(H,28,30)/t16-,17+/m0/s1 |
InChI Key |
IRODEYFFQWPTPR-DLBZAZTESA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)N[C@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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